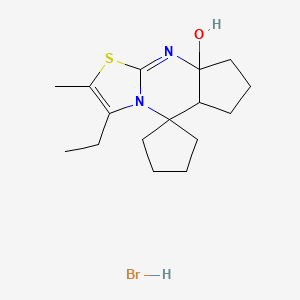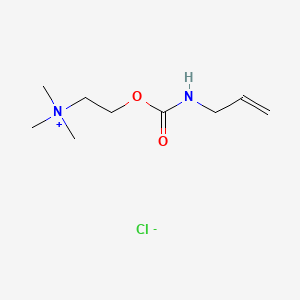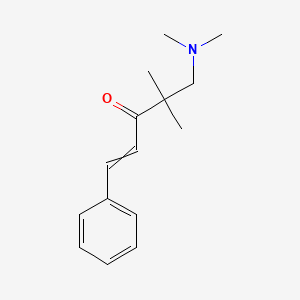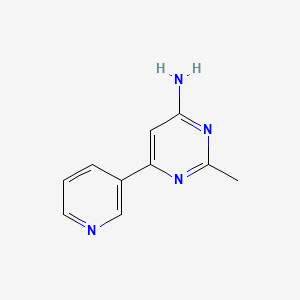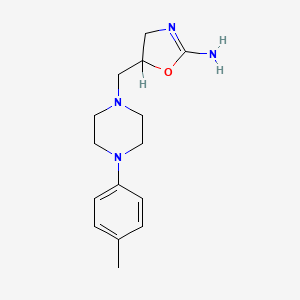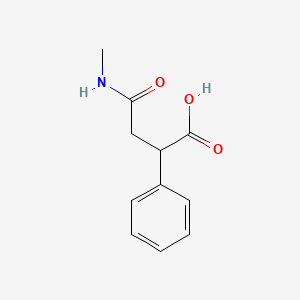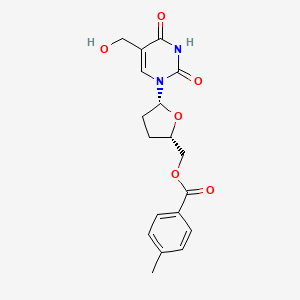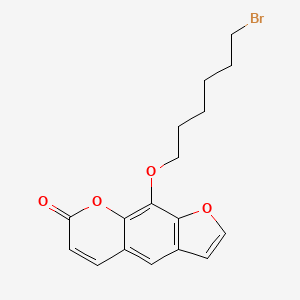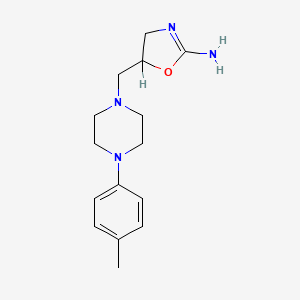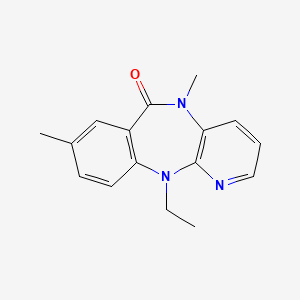
8,N5-Dimethyl-N11-ethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,N5-Dimethyl-N11-ethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one is a complex heterocyclic compound that belongs to the benzodiazepine family. This compound is known for its unique structural features, which include a fused pyrido-benzodiazepine ring system. It has garnered significant interest in the scientific community due to its potential pharmacological properties, particularly as a selective muscarinic receptor antagonist.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,N5-Dimethyl-N11-ethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one typically involves the reaction of a 5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one derivative with appropriate reagents. One common method involves the reaction of a 5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one derivative with an amine, such as N-ethylamine, under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
8,N5-Dimethyl-N11-ethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
8,N5-Dimethyl-N11-ethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological receptors.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through its interaction with muscarinic receptors. It acts as an antagonist, binding to the receptor and inhibiting its activity. This inhibition can lead to various physiological effects, such as the reduction of bradycardia. The molecular targets include the M2 muscarinic receptors, and the pathways involved are related to the cholinergic system .
Comparison with Similar Compounds
Similar Compounds
5,11-Dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one: A precursor in the synthesis of the target compound.
AF-DX 116: Another muscarinic receptor antagonist with similar properties.
Uniqueness
8,N5-Dimethyl-N11-ethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one is unique due to its high selectivity for M2 muscarinic receptors and its potential therapeutic applications. Its structural features also contribute to its distinct pharmacological profile .
Properties
CAS No. |
132932-27-5 |
|---|---|
Molecular Formula |
C16H17N3O |
Molecular Weight |
267.33 g/mol |
IUPAC Name |
11-ethyl-5,8-dimethylpyrido[2,3-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C16H17N3O/c1-4-19-13-8-7-11(2)10-12(13)16(20)18(3)14-6-5-9-17-15(14)19/h5-10H,4H2,1-3H3 |
InChI Key |
FVWGHCOXOCWOOO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)C(=O)N(C3=C1N=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



